HQ461 -

HQ461

Catalog Number: EVT-2530659
CAS Number:
Molecular Formula: C15H15N5OS2
Molecular Weight: 345.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of HQ461 involves several steps that begin with specific precursors. One documented method includes the reaction of a pyridinyl thiourea with other reagents in ethanol, leading to the formation of the desired compound. The synthesis process has been optimized to enhance yield and purity, which is essential for subsequent biological testing. The detailed synthetic pathway has been documented in various studies, highlighting the importance of specific reaction conditions and purification methods to obtain HQ461 in sufficient quantities for research applications .

Molecular Structure Analysis

The molecular structure of HQ461 features a 5-methylthiazol-2-amine pharmacophore, which is critical for its binding affinity to CDK12. Structural studies using X-ray crystallography have elucidated the binding mode of HQ461 within the active site of CDK12, revealing interactions such as hydrogen bonds and π-cation interactions with key amino acid residues. These interactions stabilize the compound within the protein structure and facilitate its function as a molecular glue .

Key Structural Data

  • Molecular Formula: C₁₃H₁₃N₅S
  • Molecular Weight: 273.34 g/mol
  • Binding Affinity: EC₅₀ values in the nanomolar range for CDK12 interaction.
Chemical Reactions Analysis

HQ461 primarily participates in biochemical reactions that involve the modification of protein interactions rather than traditional chemical reactions. Its main reaction mechanism is through the induction of polyubiquitination of cyclin K via the DDB1-CUL4-RBX1 E3 ligase complex. This process leads to the degradation of cyclin K, thus inhibiting CDK12's activity and affecting downstream signaling pathways related to cell cycle regulation and DNA repair .

Mechanism of Action

The mechanism by which HQ461 exerts its effects is characterized by its ability to convert CDK12 into a substrate-specific receptor for DDB1-CUL4-RBX1. Upon binding to CDK12, HQ461 alters its conformation, allowing it to recruit DDB1 effectively. This interaction triggers polyubiquitination of cyclin K, leading to its degradation by the proteasome. The resultant decrease in cyclin K levels compromises CDK12 function, resulting in reduced phosphorylation of target substrates involved in DNA damage response pathways .

Process Overview

  1. Binding: HQ461 binds to the kinase domain of CDK12.
  2. Recruitment: The modified CDK12 surface recruits DDB1.
  3. Ubiquitination: Cyclin K is polyubiquitinated.
  4. Degradation: Cyclin K is targeted for proteasomal degradation.
Physical and Chemical Properties Analysis

HQ461 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO).
  • Stability: Stable under physiological conditions with a half-life suitable for biological applications.
  • Cytotoxicity: Demonstrates potent cytotoxic effects against various cancer cell lines, indicating its potential therapeutic applications.

Relevant Data

  • Log P (Partition Coefficient): Indicates moderate lipophilicity, facilitating cellular uptake.
  • pKa: Relevant for understanding ionization states at physiological pH.
Applications

HQ461 has significant potential in scientific research, particularly in cancer biology. Its ability to modulate protein degradation pathways makes it a valuable tool for studying CDK12-related functions and their implications in cancer progression and treatment resistance. Additionally, HQ461 serves as a lead compound for developing new molecular glue degraders aimed at targeting other proteins involved in critical cellular processes .

Introduction to Molecular Glue Degraders as a Therapeutic Strategy

Evolution of Targeted Protein Degradation in Chemical Biology

Targeted protein degradation (TPD) represents a paradigm shift in chemical biology, moving beyond traditional occupancy-based inhibition toward event-driven pharmacology. Molecular glue degraders exemplify this shift—small molecules that induce novel protein-protein interactions between target proteins and E3 ubiquitin ligases, triggering ubiquitin-dependent proteasomal degradation. This approach addresses the limitations of conventional inhibitors, particularly for "undruggable" proteins lacking defined binding pockets [7]. The foundational understanding of molecular glues emerged serendipitously from natural products: cyclosporin A (1983), FK506 (1994), and rapamycin (1996) demonstrated that small molecules could reconfigure protein surfaces to enable ternary complex formation [1]. Therapeutically, the breakthrough came with thalidomide analogs (e.g., lenalidomide), which redirect the CRL4CRBN ligase to degrade transcription factors IKZF1/3 in multiple myeloma [1] [4].

The discovery of HQ461 underscores a deliberate transition from serendipity to rational design in TPD. Unlike earlier glues, HQ461 was identified through phenotype-based high-throughput screening for compounds suppressing NRF2 activity, followed by systematic genetic and biochemical validation [1] [6]. Its mechanism exploits the DDB1-CUL4-RBX1 (CRL4) E3 ligase complex—a multiprotein assembly typically reliant on substrate-specific receptors (DCAFs). HQ461 uniquely bypasses DCAF dependence by directly bridging cyclin-dependent kinase 12 (CDK12) to DDB1, positioning cyclin K (CCNK) as a neo-substrate for ubiquitination [1] [5]. This represents a strategic evolution in glue design: leveraging endogenous ligase architecture to target previously inaccessible oncoproteins.

Table 1: Key Milestones in Molecular Glue Degrader Development

YearCompoundLigase SystemTargetSignificance
1983Cyclosporin ACyclophilin-CalcineurinNFAT signalingEarly evidence of induced protein interactions
2010Thalidomide analogsCRL4CRBNIKZF1/3First therapeutic glues; substrate redirection
2017IndisulamCRL4DCAF15RBM39Structure-guided discovery of splicing factor degrader
2020HQ461CRL4DDB1Cyclin K (CCNK)Direct ligase engagement without DCAF adapter

HQ461 in the Context of Molecular Glue Pharmacology

HQ461 (chemical structure: 2-[2-[(6-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-(5-methyl-1,3-thiazol-2-yl)ethanamide) exemplifies pharmacophore-driven glue design. Its core comprises a 5-methylthiazol-2-amine group linked to a pyridinyl-thiazole scaffold, enabling simultaneous interaction with CDK12 and DDB1 [5] [6]. Structural analyses (PDB: 8BUG) reveal that HQ461 binds the ATP pocket of CDK12, orienting its solvent-exposed methylthiazole moiety to engage a hydrophobic cleft in DDB1 centered on residue Arg928 [5] [6]. This creates a complementary ~2,100 Å2 interface, enhancing the basal CDK12-DDB1 affinity from ~50 µM to low nanomolar levels [2]. Crucially, HQ461 does not merely inhibit CDK12 kinase activity but reprograms its function—converting CDK12 into a substrate receptor for CRL4DDB1 to polyubiquitinate its bound partner cyclin K [1] [6].

Structure-Activity Relationship (SAR) Insights:

  • The 5-methylthiazol-2-amine group is indispensable for DDB1 engagement. Derivatives lacking this moiety fail to stabilize the ternary complex [1] [6].
  • Modifications at the pyridinyl ring tolerate small alkyl groups but impair degradation efficiency with bulky substituents [2].
  • A methyl-to-ethyl switch at the thiazole 5-position improved degradation potency 10-fold (IC50 from 1.3 µM to 130 nM), validating rational optimization [6].

Table 2: HQ461 Structural Determinants and Functional Impact

Structural ElementRole in Ternary ComplexConsequence of Modification
5-Methylthiazol-2-amineπ-cation interaction with DDB1 Arg928Loss of DDB1 recruitment; no degradation
Central thiazole linkerSpatial orientation of pharmacophoresReduced complex stability if shortened
Pyridinyl ringH-bonding to CDK12 hinge region (Met816)>10-fold potency drop with bulkier groups
Methyl group at C5 (thiazole)Hydrophobic packing in CDK12 pocketDecreased cellular permeability

Functionally, HQ461-induced cyclin K degradation disrupts CDK12-mediated phosphorylation of RNA polymerase II at Serine 2, compromising transcription elongation. Genome-wide analyses show preferential downregulation of DNA damage response genes (e.g., BRCA1, ATR), sensitizing cancer cells to apoptosis [1] [6]. This mechanism diverges from catalytic CDK12 inhibitors, which permit residual cyclin K activity and induce distinct transcriptional signatures [2]. The pharmacologic reprogramming of CDK12 from kinase to ligase adapter exemplifies how molecular glues expand the druggable proteome—enabling targeted degradation without requiring initial target inhibition [5] [7].

Experimental Validation: CRISPR-Cas9 knockout screens confirmed HQ461 dependence on CRL4 components. DDB1 ablation conferred resistance (IC50 shift from 1.3 µM to >10 µM), while CDK12G731E/R mutations disrupted glue binding without affecting kinase function [1] [6]. Biochemical reconstitution assays further demonstrated HQ461-dependent ubiquitination of cyclin K by purified CRL4DDB1, establishing direct cause-effect [6].

Properties

Product Name

HQ461

IUPAC Name

2-[2-[(6-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Molecular Formula

C15H15N5OS2

Molecular Weight

345.4 g/mol

InChI

InChI=1S/C15H15N5OS2/c1-9-4-3-5-12(17-9)19-15-18-11(8-22-15)6-13(21)20-14-16-7-10(2)23-14/h3-5,7-8H,6H2,1-2H3,(H,16,20,21)(H,17,18,19)

InChI Key

QMRBCNQCRMTXBE-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)NC2=NC(=CS2)CC(=O)NC3=NC=C(S3)C

Solubility

not available

Canonical SMILES

CC1=NC(=CC=C1)NC2=NC(=CS2)CC(=O)NC3=NC=C(S3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.